2-Methylbenzhydrol, (+)-
Overview
Description
It is a white crystalline solid characterized by its methyl and phenyl functional groups . This compound is used in various chemical processes and has significant applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylbenzhydrol can be synthesized through several methods. One common method involves the reaction of 2-chloromethylbenzophenone with methylethanolamine, followed by reduction with sodium borohydride. Another method includes the reaction between an aryl halide and benzaldehyde.
Industrial Production Methods: In industrial settings, 2-Methylbenzhydrol is often produced through the reduction of 2-methylbenzophenone using reducing agents such as lithium aluminum hydride or sodium borohydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation.
Chemical Reactions Analysis
Types of Reactions: 2-Methylbenzhydrol undergoes various chemical reactions, including:
Substitution: It can undergo etherification with tropine to yield tropinyl 2-methyl-benzhydryl ether hydrobromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride, acetic acid with iodine and aqueous hypophosphorous acid.
Substitution: Tropine.
Major Products Formed:
Oxidation: 2-Methylbenzophenone.
Reduction: Diphenylmethanes.
Substitution: Tropinyl 2-methyl-benzhydryl ether hydrobromide.
Scientific Research Applications
2-Methylbenzhydrol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis, facilitating the production of various organic compounds.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the production of medicinal compounds, particularly those with tropine derivatives.
Industry: It is used in the manufacture of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-Methylbenzhydrol involves its ability to undergo etherification and reduction reactions. In medicinal chemistry, it interacts with its targets through these reactions, leading to the formation of biologically active compounds. For instance, its etherification with tropine results in the formation of tropinyl 2-methyl-benzhydryl ether hydrobromide, which has pharmacological properties .
Comparison with Similar Compounds
Methylbenzhydrol: Similar in structure but lacks the methyl group on the phenyl ring.
2-Methylbenzophenone: An oxidized form of 2-Methylbenzhydrol.
Diphenylmethanol: Lacks the methyl group on the phenyl ring.
Uniqueness: 2-Methylbenzhydrol is unique due to its specific functional groups, which allow it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to form biologically active compounds through etherification and reduction reactions sets it apart from other similar compounds.
Properties
IUPAC Name |
(S)-(2-methylphenyl)-phenylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h2-10,14-15H,1H3/t14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHXXJOHFRHBFB-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164852 | |
Record name | 2-Methylbenzhydrol, (+)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1517-59-5 | |
Record name | 2-Methylbenzhydrol, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylbenzhydrol, (+)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYLBENZHYDROL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5DI843T9U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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